1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
MS-1020 通过选择性抑制 JAK3 发挥其作用。它直接结合到 JAK3 的 ATP 结合位点,阻断其催化活性。这种抑制阻止了信号转导子和转录激活因子 (STAT) 蛋白(特别是 STAT3 和 STAT5)的磷酸化和激活。 因此,这导致癌细胞中抗凋亡基因表达的下调和凋亡的诱导 .
生化分析
Biochemical Properties
MS-1020 interacts with the Janus kinase 3 (JAK3) enzyme, blocking its catalytic activity . This interaction inhibits the JAK3/STAT signaling pathway, which plays a crucial role in immune response and cell growth . MS-1020’s ability to selectively inhibit JAK3 makes it a potential therapeutic agent for conditions associated with overactive JAK3/STAT signaling .
Cellular Effects
MS-1020 has been shown to have significant effects on cellular processes. It inhibits STAT signaling in cancer cells with constitutive JAK3 activity, reducing tyrosine phosphorylated STAT3 levels . Furthermore, MS-1020 affects cell viability only in cancer cells harboring persistently-active JAK3/STATs . It promotes cell death and induces apoptosis by down-regulating the expression of anti-apoptotic genes .
Molecular Mechanism
MS-1020 exerts its effects at the molecular level by directly binding with JAK3, thereby blocking its catalytic activity . This inhibition of JAK3 leads to a decrease in the activation of the downstream STAT3 transcription factor, which in turn reduces the expression of genes involved in cell survival and proliferation .
Metabolic Pathways
Given its role as a JAK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JAK/STAT signaling pathway .
准备方法
合成路线及反应条件
MS-1020 的合成涉及多个步骤,从萘甲酰胺核心结构的制备开始。关键步骤包括:
萘甲酰胺核心的形成: 通过在脱水条件下使 2-萘酸与适当的胺反应来实现。
吲哚部分的引入: 吲哚衍生物通过与萘甲酰胺核心的偶联反应引入,通常使用偶联试剂(如 N,N'-二环己基碳二亚胺 (DCC))在催化剂(如 4-二甲氨基吡啶 (DMAP))的存在下进行。
工业生产方法
MS-1020 的工业生产遵循类似的合成路线,但针对大规模合成进行了优化。这包括:
间歇式加工: 利用大型反应器进行偶联和羟基化反应。
纯化: 采用重结晶和色谱等技术来获得高纯度。
质量控制: 通过严格的测试确保最终产品符合严格的质量标准
化学反应分析
反应类型
MS-1020 经历了几种类型的化学反应,包括:
氧化: 吲哚和萘环上的羟基可以被氧化形成醌。
还原: 酰胺中的羰基可以被还原成胺。
取代: 羟基可以进行亲核取代反应
常用试剂和条件
氧化: 高锰酸钾或四氧化锇在水性或有机溶剂中。
还原: 氢化铝锂或硼氢化钠在无水条件下。
取代: 在碱的存在下,醇盐或胺等亲核试剂
主要产物
氧化: 形成醌。
还原: 形成胺。
取代: 形成具有各种官能团的取代衍生物
科学研究应用
MS-1020 具有广泛的科学研究应用:
化学: 用作研究 JAK3 介导的信号通路的一种工具化合物。
生物学: 用于基于细胞的测定中,以研究 JAK3 在细胞过程中的作用。
医学: 治疗具有异常 JAK3 信号的癌症的潜在治疗剂。
工业: 用于开发针对 JAK3 的新药
相似化合物的比较
类似化合物
托法替尼: 另一种 JAK 抑制剂,但对 JAK1、JAK2 和 JAK3 具有更广泛的活性。
鲁索利替尼: 主要抑制 JAK1 和 JAK2,用于治疗骨髓纤维化。
独特性
MS-1020 对 JAK3 的高选择性使其成为研究 JAK3 特异性信号通路的有价值工具,也是针对性癌症治疗的有希望的候选药物 .
属性
IUPAC Name |
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJNISGKGIHTMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255516-86-9 |
Source
|
Record name | 1255516-86-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is MS-1020 and what is its mechanism of action?
A1: MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a small molecule identified as a novel and selective inhibitor of Janus kinase 3 (JAK3) []. It directly binds to JAK3, blocking its catalytic activity and subsequently suppressing the JAK/STAT signaling pathway [].
Q2: How was MS-1020 discovered?
A2: MS-1020 was discovered through a cell-based high-throughput screening of a plant extract library, aiming to identify inhibitors of the JAK/STAT signaling pathway [].
Q3: What makes MS-1020 a selective JAK3 inhibitor?
A3: MS-1020 demonstrates selectivity for JAK3 over other JAK family members, such as JAK2. While it effectively inhibits interleukin-2-induced JAK3/STAT5 signaling, it does not impact prolactin-induced JAK2/STAT5 signaling []. This selectivity is crucial for minimizing potential side effects associated with broader JAK inhibition.
Q4: What is the significance of selectively targeting JAK3 in cancer therapy?
A4: JAK3 plays a crucial role in the signaling of several cytokines involved in immune responses. Dysregulated JAK3 activity is implicated in various cancers, including those with persistently active JAK3/STAT signaling []. By selectively targeting JAK3, MS-1020 offers a potential therapeutic approach for these cancers while potentially minimizing off-target effects on other JAK family members.
Q5: Has MS-1020 shown any effect on cancer cell viability?
A5: Yes, MS-1020 has demonstrated selective effects on the viability of cancer cells harboring persistently active JAK3/STAT signaling []. It induces apoptosis in these cells by downregulating anti-apoptotic gene expression []. This suggests a potential therapeutic window for MS-1020, where it primarily affects cancer cells with aberrant JAK3 signaling.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。